(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

Medicinal Chemistry Drug Discovery Lipophilicity Optimization

Selecting (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1172831-14-9) is a strategic choice to enhance membrane permeability in your drug discovery program. Relative to the des-methyl analog, the 3,5-dimethyl-4-nitro substitution pattern raises logP by ~1.56 units, improving blood-brain barrier penetration and oral absorption. The pre-installed acetonitrile handle bypasses challenging N1-alkylation steps, while the nitro group serves as a latent amine for rapid SAR exploration. Positioned between fragment (MW 152) and lead-like scaffolds, it strikes an optimal balance of ligand efficiency and ADME properties. Steric shielding at C3/C5 may reduce metabolic oxidation. Confirm purity (≥95%) and stock availability with your preferred partner.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 1172831-14-9
Cat. No. B1328205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile
CAS1172831-14-9
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC#N)C)[N+](=O)[O-]
InChIInChI=1S/C7H8N4O2/c1-5-7(11(12)13)6(2)10(9-5)4-3-8/h4H2,1-2H3
InChIKeyXTDIZQSHMYATLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1172831-14-9): A C7-4-Nitro-3,5-Dimethyl Pyrazole Acetonitrile Building Block for Heterocyclic Synthesis


(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1172831-14-9) is a synthetic intermediate belonging to the class of nitro-substituted pyrazole-acetonitrile building blocks, characterized by a C7H8N4O2 molecular formula and a molecular weight of 180.16 g/mol . This compound features a 4-nitro-3,5-dimethyl-1H-pyrazole core N-alkylated with an acetonitrile moiety, representing a versatile scaffold for the synthesis of more complex heterocyclic systems. Its functional architecture provides multiple chemical handles—a nitro group reducible to an amine, a nitrile group convertible to acids or amines, and an electron-deficient pyrazole ring—enabling diverse synthetic transformations for medicinal chemistry and materials science applications .

Why Generic Substitution Fails: Critical Structural Distinctions of (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1172831-14-9) in Pyrazole-Acetonitrile Building Block Selection


The selection of a pyrazole-acetonitrile building block cannot be based solely on the presence of the core scaffold; subtle differences in substituent pattern, lipophilicity, and electronic character profoundly affect both synthetic utility and downstream molecular properties . The 3,5-dimethyl-4-nitro substitution pattern of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1172831-14-9) is structurally distinct from its close analogs, including the mono-methyl derivative (CAS 1006955-98-1) and the des-methyl derivative (CAS 1001500-47-5). These differences translate into measurable variations in predicted logP values, molecular weight, steric bulk, and the number of synthetically addressable positions, each of which directly impacts downstream synthetic strategies and physicochemical optimization in drug discovery programs . Generic substitution with a lower-molecular-weight analog or a less-substituted pyrazole core can alter reaction outcomes, complicate purification, and shift the physicochemical profile of final compounds in ways that undermine project reproducibility.

Quantitative Differentiation of (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1172831-14-9) Versus Core Pyrazole-Acetonitrile Analogs


Enhanced Lipophilicity (LogP) Relative to Des-Methyl and Mono-Methyl Pyrazole-Acetonitrile Analogs

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1172831-14-9) exhibits a predicted logP value of approximately 1.48, significantly higher than that of the des-methyl analog (4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1001500-47-5) which has an ACD/LogP of -0.08 , and the mono-methyl analog (3-methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1006955-98-1) with an estimated logP of 1.2 . This increased lipophilicity arises from the presence of two methyl groups at the 3- and 5-positions of the pyrazole ring, which enhance hydrophobic surface area relative to the under-substituted core structures.

Medicinal Chemistry Drug Discovery Lipophilicity Optimization

Molecular Weight and Steric Bulk Differentiation for Downstream Synthetic Strategy

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile possesses a molecular weight of 180.16 g/mol , which is 14 Da (one methylene equivalent) heavier than the mono-methyl analog (166.14 g/mol) and 28 Da heavier than the des-methyl analog (152.11 g/mol) . The 3,5-dimethyl substitution pattern creates symmetric steric shielding around the pyrazole nitrogen atoms and the C4 nitro group, modulating the accessibility of these positions for subsequent N-functionalization or reduction reactions.

Synthetic Chemistry Building Block Selection Molecular Design

Synthetic Utility as an N-Alkylated 4-Nitro-3,5-Dimethylpyrazole Scaffold

This compound is established as a building block in organic synthesis for the production of various chemical compounds , with the nitro group at the 4-position of the pyrazole ring serving as a key functional handle. The 4-nitro substituent on the pyrazole ring is an important structural feature associated with improved biological activity in pyrazole derivatives . In related systems, 4-substituted 3,5-dimethyl-1-nitro-1H-pyrazoles undergo nucleophilic substitution with secondary amines in acetonitrile to yield dialkyl-aminomethyl-1H-pyrazoles in good to excellent yields [1], demonstrating the general synthetic accessibility of this scaffold class.

Organic Synthesis Heterocyclic Chemistry Nitro Group Chemistry

Price Point and Commercial Accessibility as a Specialty Building Block

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1172831-14-9) is commercially available as a research chemical from specialty suppliers, with pricing reflective of its status as a niche building block. At the time of analysis, a 500 mg quantity is offered at approximately $360.00 from one commercial source . This price point is substantially higher than more common pyrazole building blocks, reflecting the specialized 3,5-dimethyl-4-nitro substitution pattern with an N-alkylated acetonitrile group—a combination that is not widely stocked among general chemical catalogs.

Procurement Research Chemicals Cost-Benefit Analysis

Optimal Research and Procurement Scenarios for (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1172831-14-9)


Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity

In drug discovery programs where initial hits derived from 4-nitro-1H-pyrazole-1-acetonitrile scaffolds exhibit suboptimal membrane permeability, (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1172831-14-9) offers a predictable ~1.56 log unit increase in lipophilicity relative to the des-methyl analog . This structural upgrade is particularly valuable when the target therapeutic area requires blood-brain barrier penetration or improved oral absorption. The pre-installed acetonitrile handle allows direct incorporation into existing synthetic routes without requiring separate N-alkylation chemistry, enabling rapid SAR exploration around the pyrazole core while maintaining the beneficial nitro group for subsequent amine elaboration .

Synthesis of N1-Functionalized Pyrazole Libraries for Biological Screening

For laboratories generating focused libraries of N1-substituted pyrazoles, this compound provides a direct entry point that bypasses the need for alkylation of the parent 3,5-dimethyl-4-nitro-1H-pyrazole. The acetonitrile group serves as a versatile synthetic handle that can be hydrolyzed to the corresponding acetic acid derivative, reduced to the primary amine, or engaged in cycloaddition chemistry to access fused heterocyclic systems . This pre-functionalization is particularly advantageous when N1-alkylation of the parent pyrazole is challenging due to poor regioselectivity or low yields under standard conditions. Related 4-substituted 3,5-dimethylpyrazole derivatives have demonstrated utility in nucleophilic substitution reactions yielding novel aminomethyl pyrazoles in good to excellent yields , suggesting broad synthetic applicability for this scaffold class.

Physicochemical Property Tuning in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), where small-molecule fragments are screened and subsequently grown into lead compounds, the incremental molecular weight and lipophilicity of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (MW 180.16; logP ~1.48) position it between the smaller des-methyl fragment (MW 152.11; logP -0.08) and larger, more complex pyrazole-containing scaffolds . This intermediate property profile makes it a suitable 'growing vector' starting point when a balance between ligand efficiency and favorable ADME properties is required. The 3,5-dimethyl substitution pattern additionally provides steric shielding that may reduce metabolic oxidation at the pyrazole C3 and C5 positions, potentially improving metabolic stability in lead series compared to unsubstituted or mono-substituted analogs .

Materials Science Applications: Synthesis of Functionalized Heterocyclic Ligands and Polymers

Beyond pharmaceutical applications, (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile serves as a precursor for synthesizing pyrazole-containing ligands for coordination chemistry and metal-organic frameworks. The electron-withdrawing nitro group modulates the electron density of the pyrazole ring, affecting its coordination behavior with transition metals. Pyrazoles with nitro substituents have been used as acceptors for ligands with hydroxyl groups and in polyester resin manufacture . The acetonitrile moiety offers a flexible tether for further conjugation to polymers or surface functionalization, making this compound relevant for materials scientists developing novel catalytic systems or functionalized surfaces where the 3,5-dimethyl substitution provides enhanced thermal and oxidative stability relative to less-substituted pyrazole cores.

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